Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl-

Description

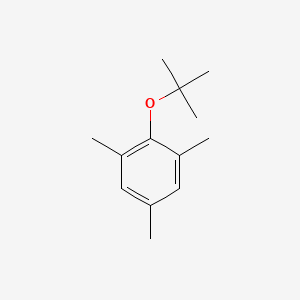

The compound Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl- is a substituted aromatic hydrocarbon featuring a tert-butoxy (1,1-dimethylethoxy) group at the 2-position and three methyl groups at the 1,3,5-positions. This structure confers unique steric and electronic properties, influencing its reactivity, solubility, and applications in organic synthesis.

Properties

CAS No. |

61248-61-1 |

|---|---|

Molecular Formula |

C13H20O |

Molecular Weight |

192.30 g/mol |

IUPAC Name |

1,3,5-trimethyl-2-[(2-methylpropan-2-yl)oxy]benzene |

InChI |

InChI=1S/C13H20O/c1-9-7-10(2)12(11(3)8-9)14-13(4,5)6/h7-8H,1-6H3 |

InChI Key |

CXOPJFKSVOKFDU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl- typically involves the reaction of tert-butyl alcohol with phenol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as benzene or toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding phenolic compounds.

Reduction: Reduction reactions can convert it into simpler hydrocarbons.

Substitution: It can undergo electrophilic aromatic substitution reactions, where the tert-butoxy group can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a model compound in studies of aromatic substitution reactions.

Medicine: Research explores its potential use in drug development due to its structural similarity to certain pharmacologically active compounds.

Mechanism of Action

The mechanism by which Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butoxy group can influence the compound’s reactivity and binding affinity to these targets, affecting various biochemical pathways .

Comparison with Similar Compounds

1-Methoxy-2,3,5-trimethylbenzene (2,3,5-Trimethylanisole)

- Structure : Methoxy group at the 1-position and methyl groups at 2,3,5-positions.

- Key Differences :

- Substituent Size : The tert-butoxy group in the target compound is bulkier than the methoxy group in 2,3,5-trimethylanisole, leading to greater steric hindrance.

- Electronic Effects : Methoxy is a stronger electron-donating group (EDG) compared to tert-butoxy, which has a weaker inductive effect due to its branched structure.

- Boiling Point : Tert-butoxy derivatives typically have higher boiling points due to increased molecular weight (e.g., tert-butoxy analogs vs. methoxy analogs) .

- Applications : Trimethylanisole derivatives are used as intermediates in agrochemicals and fragrances, whereas tert-butoxy analogs may serve as stabilizers or ligands in catalysis.

1,3,5-Tribromo-2,4,6-Trimethyl-Benzene

- Structure : Bromine atoms at 1,3,5-positions and methyl groups at 2,4,6-positions.

- Key Differences :

- Reactivity : Bromine substituents are electron-withdrawing (EWG), making the aromatic ring less reactive toward electrophilic substitution compared to the EDG tert-butoxy group.

- Stability : Brominated derivatives exhibit higher thermal stability but lower solubility in polar solvents.

- Synthetic Routes : Bromination requires harsh conditions (e.g., Br₂/FeBr₃), while tert-butoxy groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation .

1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene

- Structure : Allyloxy substituent at the 1-position and methoxy groups at 3,5-positions.

- Applications: Allyloxy derivatives are precursors in polymer chemistry, while tert-butoxy-substituted benzenes are utilized in specialty solvents or surfactants .

Data Tables

Table 1: Physical Properties of Selected Compounds

| Compound Name | Molecular Formula | CAS Number | Boiling Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|---|

| Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl-* | C₁₄H₂₂O | Not listed | ~250 (estimated) | Low |

| 1-Methoxy-2,3,5-trimethylbenzene | C₁₀H₁₄O | 20469-61-8 | 215–220 | Moderate |

| 1,3,5-Tribromo-2,4,6-Trimethyl-Benzene | C₉H₉Br₃ | 608-72-0 | >300 | Very low |

| 1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene | C₁₄H₂₀O₃ | DTXSID40835757 | ~280 | Moderate |

Table 2: Reactivity Comparison

| Reaction Type | Target Compound (tert-butoxy) | 2,3,5-Trimethylanisole (methoxy) | 1,3,5-Tribromo-2,4,6-Trimethyl-Benzene |

|---|---|---|---|

| Electrophilic Substitution | Slow (steric hindrance) | Moderate | Very slow (EWG effects) |

| Oxidation Resistance | High (tert-butyl stability) | Moderate | Low (Br susceptible to elimination) |

| Solvolysis | Resistant | Susceptible | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.